molecular formula C18H17ClN2OS B4951629 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B4951629
M. Wt: 344.9 g/mol
InChI Key: MIXYKGRJXFQSHP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole class It features a thiazole ring substituted with a chlorophenyl group, an ethoxyphenyl group, and a methyl group

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-22-16-10-8-15(9-11-16)20-18-21-17(12(2)23-18)13-4-6-14(19)7-5-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYKGRJXFQSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide, such as thiourea, under acidic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl 4-ethoxyphenyl sulfone: Similar in structure but with a sulfone group instead of a thiazole ring.

    4-chlorophenyl 4-ethoxyphenyl ether: Contains an ether linkage instead of a thiazole ring.

    4-chlorophenyl 4-ethoxyphenyl ketone: Features a ketone group in place of the thiazole ring.

Uniqueness

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties

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